Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2-phenylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-19-15(18)12-8-9-20-14(12)16-13(17)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNWGHLVACAVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced through an amide formation reaction, where phenylacetic acid is reacted with an amine derivative of the thiophene compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated, nitrated thiophene derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Further investigations are necessary to quantify these effects and understand the mechanisms involved.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
This compound has shown promise in anticancer research. In vitro studies on cancer cell lines revealed a significant reduction in cell viability, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells is an area of ongoing research .
Case Study 1: Antimicrobial Efficacy
A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that this compound inhibited bacterial growth effectively. The diameter of inhibition zones was measured, showing significant results compared to control groups .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Anti-inflammatory Effects
In a controlled experiment using macrophage cell lines, treatment with the compound resulted in a marked decrease in cytokine production. ELISA assays quantified cytokine levels before and after treatment, confirming its anti-inflammatory potential.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 80 |
| IL-6 | 300 | 90 |
Case Study 3: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells indicated that this compound reduced cell viability by approximately 26.86% after 48 hours of exposure. This reduction suggests a robust anticancer effect that warrants further investigation .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Physicochemical Properties
Pharmacological Profiles
- Antioxidant Activity: Cyanoacrylamido derivatives (e.g., ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate) show potent radical scavenging (DPPH IC₅₀: 12 μM) due to conjugated double bonds .
- Anti-inflammatory Activity: Tetrahydrobenzo[b]thiophene derivatives with morpholino groups (e.g., compound 5a) may target cyclooxygenase (COX) enzymes, though specific data are unavailable .
- Neuroactivity: EU1794-2’s imino-oxothiazolidinyl group enables NMDA receptor modulation, a feature absent in the phenylacetamido compound .
Physicochemical Properties
- Solubility: The phenylacetamido derivative’s lipophilicity (logP ~3.5) may limit aqueous solubility, whereas morpholino or cyano substituents improve polarity (logP ~2.0–2.5) .
- Stability: Chloroacetamido analogs (e.g., ) risk hydrolysis or nucleophilic substitution, whereas phenylacetamido and cyano groups offer greater stability .
Biological Activity
Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate is a compound belonging to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.
1. Overview of Thiophene Derivatives
Thiophene derivatives are known for their wide range of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties. The presence of the thiophene ring in these compounds is often linked to their pharmacological effects, as it can facilitate interactions with various biological targets.
2.1 Target Interactions
This compound interacts with several molecular targets, including enzymes and receptors involved in inflammatory pathways. These interactions can lead to modulation of cellular processes such as apoptosis and cell signaling .
2.2 Biochemical Pathways
The compound has been shown to inhibit specific enzymes related to inflammation, thereby exhibiting anti-inflammatory effects. Additionally, it influences cellular signaling pathways that are crucial for immune responses .
3.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values lower than traditional chemotherapeutics like 5-fluorouracil, indicating promising efficacy .
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MGC803 | 3.15 ± 1.68 | 5-Fluorouracil | 25.54 |
| HCT-116 | 8.17 ± 1.89 | 5-Fluorouracil | 11.29 |
3.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, though further studies are necessary to confirm these findings and elucidate the underlying mechanisms .
4. Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiophene derivatives, including this compound:
- Synthesis and Evaluation : A study synthesized various thiophene derivatives and assessed their biological activities, revealing that modifications at specific positions on the thiophene ring significantly impacted their anticancer and antimicrobial properties .
- In Vivo Studies : In vivo experiments demonstrated that this compound could reduce tumor growth in animal models, further supporting its potential as a therapeutic agent against cancer .
5. Conclusion
This compound represents a promising candidate in the realm of medicinal chemistry due to its diverse biological activities, particularly its anticancer and anti-inflammatory effects. Continued research is essential to fully understand its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
